molecular formula C9H9BrN2O4 B13870953 N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide

N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide

Katalognummer: B13870953
Molekulargewicht: 289.08 g/mol
InChI-Schlüssel: ODLTXFKHCASYJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9BrN2O4 It is a derivative of acetamide, featuring a bromo, methoxy, and nitro group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 4-bromo-2-methoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetylation: The nitrated product is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization and other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: The major product is N-(4-amino-5-methoxy-2-nitrophenyl)acetamide.

    Substitution: The major products depend on the nucleophile used, resulting in compounds like N-(4-substituted-5-methoxy-2-nitrophenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide is not fully understood. its derivatives are known to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The presence of functional groups like nitro and bromo allows for specific interactions with these targets, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)acetamide
  • N-(4-methoxy-2-nitrophenyl)acetamide
  • N-(4-bromo-2-nitrophenyl)acetamide

Uniqueness

N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H9BrN2O4

Molekulargewicht

289.08 g/mol

IUPAC-Name

N-(4-bromo-5-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C9H9BrN2O4/c1-5(13)11-7-4-9(16-2)6(10)3-8(7)12(14)15/h3-4H,1-2H3,(H,11,13)

InChI-Schlüssel

ODLTXFKHCASYJC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.